tert-butyl 2-hydrazinylpyridine-3-carboxylate
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Overview
Description
tert-Butyl 2-hydrazinylpyridine-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol . It is also known by its IUPAC name, tert-butyl 2-hydrazineylnicotinate . This compound is primarily used in research and development due to its versatile small molecule scaffold .
Preparation Methods
The synthesis of tert-butyl 2-hydrazinylpyridine-3-carboxylate typically involves the reaction of tert-butyl nicotinate with hydrazine . The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
tert-Butyl 2-hydrazinylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, often with halogenated compounds
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives .
Scientific Research Applications
tert-Butyl 2-hydrazinylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-hydrazinylpyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-hydrazinylpyridine-3-carboxylate include:
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in mass spectrometric analysis.
tert-Butyl nitrite: Used in borylation reactions.
What sets this compound apart is its unique hydrazinyl group, which allows for specific interactions with enzymes and other molecular targets, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
tert-butyl 2-hydrazinylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)13-11/h4-6H,11H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXWGIZDRDYGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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